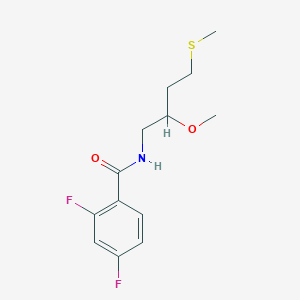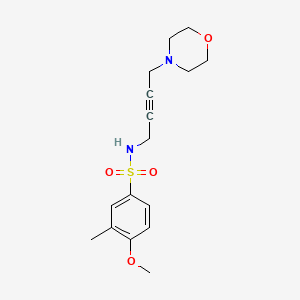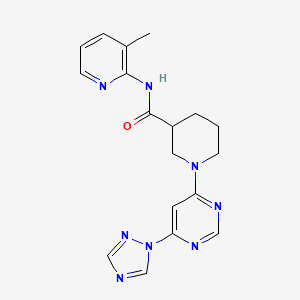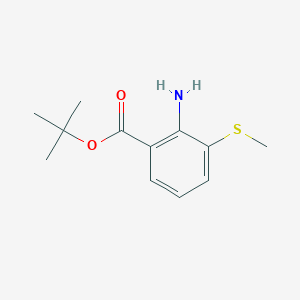
2,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide is a synthetic compound with potential applications in scientific research. This compound is also known as DB844 and is a member of the benzamide class of compounds. DB844 has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mecanismo De Acción
The mechanism of action of DB844 is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. DB844 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. DB844 has also been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA synthesis.
Biochemical and physiological effects:
DB844 has been shown to have several biochemical and physiological effects. DB844 has been shown to induce apoptosis, or programmed cell death, in cancer cells. DB844 has also been shown to inhibit the expression of several genes involved in cancer cell growth and proliferation. DB844 has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DB844 has several advantages and limitations for laboratory experiments. One advantage is that it has been shown to have potent activity against cancer cells and bacteria, making it a potential candidate for drug development. However, DB844 has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of DB844. One direction is the development of analogs with improved solubility and stability. Another direction is the study of the pharmacokinetics and pharmacodynamics of DB844 in vivo, to determine its potential use as a therapeutic agent. Additionally, the study of the mechanism of action of DB844 may provide insights into the development of novel cancer and antimicrobial therapies.
Métodos De Síntesis
DB844 can be synthesized by several methods, including the reaction of 2,4-difluorobenzoyl chloride with 2-methoxy-4-methylthiobutylamine in the presence of a base. Another method involves the reaction of 2,4-difluoro-3-nitrobenzoic acid with 2-methoxy-4-methylthiobutylamine in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
DB844 has potential applications in scientific research, particularly in the study of cancer and infectious diseases. DB844 has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. DB844 has also been shown to have antimicrobial activity against several bacterial species, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2,4-difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2S/c1-18-10(5-6-19-2)8-16-13(17)11-4-3-9(14)7-12(11)15/h3-4,7,10H,5-6,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYPPFQVBYXRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)





![1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2555763.png)
![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B2555768.png)
![5-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2555769.png)


